molecular formula C6H13NO5S B6327232 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate CAS No. 1894677-16-7

2-(1,1-Dioxidothiomorpholino)acetic acid hydrate

Cat. No.: B6327232
CAS No.: 1894677-16-7
M. Wt: 211.24 g/mol
InChI Key: KIPMGQHLUYMNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dioxidothiomorpholino)acetic acid hydrate is a chemical compound with the molecular formula C6H13NO5S and a molecular weight of 211.24 g/mol . This compound is known for its unique structural features, which include a thiomorpholine ring with a dioxido substituent and an acetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Safety and Hazards

Thiomorpholinoacetic Acid 1’,1’-Dioxide Monohydrate can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and ensuring adequate ventilation . If the compound comes into contact with the skin or eyes, it’s recommended to wash with plenty of water and seek medical advice if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate typically involves the reaction of thiomorpholine with acetic acid under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxido group into the thiomorpholine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate bulk manufacturing, ensuring consistent quality and supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidothiomorpholino)acetic acid hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(1,1-Dioxidothiomorpholino)acetic acid hydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce thiomorpholine and dioxido functionalities into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The dioxido group and thiomorpholine ring are believed to play key roles in its biological activities. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: A related compound without the dioxido group.

    Morpholine: Similar structure but lacks the sulfur atom.

    Piperazine: Contains a similar ring structure but with different functional groups.

Uniqueness

2-(1,1-Dioxidothiomorpholino)acetic acid hydrate is unique due to the presence of both the dioxido group and the thiomorpholine ring. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.H2O/c8-6(9)5-7-1-3-12(10,11)4-2-7;/h1-5H2,(H,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPMGQHLUYMNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.